molecular formula C27H31ClN4O B2694369 3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzamide CAS No. 946315-32-8

3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzamide

Cat. No.: B2694369
CAS No.: 946315-32-8
M. Wt: 463.02
InChI Key: MPEDCSYMJSFWDV-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 3-chloro substituent on the aromatic ring. The amide nitrogen is linked to an ethyl chain substituted with two distinct groups: a 4-(dimethylamino)phenyl moiety and a 4-phenylpiperazin-1-yl group.

Properties

IUPAC Name

3-chloro-N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31ClN4O/c1-30(2)24-13-11-21(12-14-24)26(20-29-27(33)22-7-6-8-23(28)19-22)32-17-15-31(16-18-32)25-9-4-3-5-10-25/h3-14,19,26H,15-18,20H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEDCSYMJSFWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Cl)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-chlorobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Dimethylamino Phenyl Group: This step involves the reaction of the benzamide intermediate with 4-(dimethylamino)phenylboronic acid in the presence of a palladium catalyst through a Suzuki coupling reaction.

    Attachment of the Phenylpiperazine Moiety: The final step includes the reaction of the intermediate with 1-(4-phenylpiperazin-1-yl)ethylamine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro group in the benzamide core can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1. Receptor Modulation

3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzamide has been studied for its interactions with various neurotransmitter receptors, particularly the dopamine D3 receptor and mu-opioid receptor. Research indicates that this compound can act as both an antagonist and partial agonist, making it a candidate for developing treatments targeting disorders such as schizophrenia and addiction.

A study highlighted the design of novel dual-target compounds that retain the pharmacophore necessary for effective binding to these receptors. The compound's ability to modulate these receptors suggests potential applications in pain management and psychiatric disorders, where traditional therapies may fall short due to side effects or abuse potential .

2. Drug Delivery Systems

The compound's cationic nature allows it to be utilized in drug delivery systems, particularly in formulations aimed at enhancing the bioavailability of poorly soluble drugs. Its structure can be modified to improve lipophilicity and cellular uptake, facilitating the transport of therapeutic agents across biological membranes. This application is crucial in developing more effective treatments for various diseases .

Case Studies

Case Study 1: Pain Management

In a research study focused on pain management therapies, derivatives of 3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzamide were synthesized and evaluated for their efficacy in reducing pain while minimizing abuse potential. The results indicated that certain modifications to the compound enhanced its analgesic properties without significantly increasing the risk of addiction, making it a promising candidate for further development in clinical settings .

Case Study 2: Schizophrenia Treatment

Another significant application of this compound was explored in treating schizophrenia. A series of analogs were synthesized to evaluate their binding affinity to dopamine receptors. The findings suggested that specific structural modifications could lead to improved selectivity for the D3 receptor over D2 receptors, potentially reducing side effects associated with traditional antipsychotic medications .

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Benzamide Modifications

4-Chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide (CAS 62984-74-1)
  • Structural Differences: Replaces the dimethylaminophenyl group with a ketone (oxo) at the ethyl chain.
  • However, the absence of the dimethylamino group may reduce affinity for dopamine receptors compared to the target compound .
N-(3-Chlorophenethyl)-4-nitrobenzamide
  • Structural Differences : Substitutes the chloro group with a nitro group at the para position and lacks the piperazine moiety.
  • Functional Impact : The nitro group’s electron-withdrawing nature reduces electron density on the benzamide ring, which could diminish interactions with receptors requiring π-π stacking. The absence of piperazine limits serotonin receptor affinity .

Piperazine and Amide Chain Variations

5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7g)
  • Structural Differences : Features a pentanamide chain (longer than the ethyl chain) and a thiophene-substituted phenyl group.
  • Functional Impact : The extended alkyl chain may enhance lipophilicity, improving blood-brain barrier penetration. The thiophene group could introduce unique binding interactions with hydrophobic receptor pockets .
N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide (12e)
  • Structural Differences: Incorporates a hydroxyphenyl group on the piperazine and a phenoxybenzamide core.

Heterocyclic and Electronic Modifications

3-Chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
  • Structural Differences : Replaces the benzamide with a benzothiophene-carboxamide and introduces a thiazole ring.
  • Functional Impact : The thiazole and benzothiophene groups may enhance binding to kinase targets or ion channels, diverging from the CNS focus of the target compound .
3-Chloro-N-((S)-1-(2-(Dimethylamino)acetamido)-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-4-isopropoxybenzamide (GSK923295)
  • Structural Differences : Adds an imidazo[1,2-a]pyridine group and isopropoxy substituent.
  • Functional Impact : The imidazo-pyridine moiety is typical in kinase inhibitors (e.g., Aurora B), suggesting anticancer applications rather than CNS activity. The isopropoxy group improves metabolic stability .

Structural-Activity Relationship (SAR) Insights

  • Chloro Substituent : Essential for maintaining electron-withdrawing effects, stabilizing the amide bond and influencing receptor binding .
  • Piperazine Group : Critical for serotonin (5-HT) receptor interactions. Derivatives with substituted piperazines (e.g., dichlorophenyl) show varied selectivity profiles .

Biological Activity

3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C₂₁H₂₃ClN₂
  • Molecular Weight : 348.88 g/mol
  • IUPAC Name : 3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzamide

This compound features a chloro group, a dimethylamino group, and a piperazine moiety, which are significant for its interaction with biological targets.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of phenylpiperazine have been shown to inhibit tubulin polymerization, which is crucial in cancer cell proliferation. Specific studies have demonstrated that modifications in the piperazine ring can enhance the cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa cells) .

Neuropharmacological Effects

The dimethylamino group suggests potential neuropharmacological activity. Compounds with this moiety often interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. A study highlighted that similar compounds could act as serotonin reuptake inhibitors, suggesting a possible antidepressant effect .

Binding Affinity Studies

Binding affinity studies using radiolabeled analogs of related compounds have shown promising results in targeting amyloid plaques associated with Alzheimer's disease. For example, compounds with structural similarities exhibited low-nanomolar binding affinities to Aβ1-40 peptides, indicating potential use in neuroimaging .

Study 1: Anticancer Activity

A recent study synthesized various derivatives of phenylpiperazine and evaluated their cytotoxic effects against breast cancer cells. The results indicated that modifications to the benzamide moiety significantly enhanced anticancer activity, with some derivatives achieving IC50 values in the low micromolar range .

Study 2: Neuropharmacological Evaluation

In another investigation, a series of compounds including those with the dimethylamino substitution were tested for their effects on neurotransmitter levels in animal models. The study found that these compounds could modulate serotonin levels, suggesting potential applications in treating mood disorders .

Data Table: Biological Activity Summary

Activity TypeRelated MechanismReference
AnticancerInhibition of tubulin polymerization
NeuropharmacologicalSerotonin receptor modulation
Amyloid BindingLow-nanomolar affinity for Aβ peptides

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